N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazolo[4,3-b]pyridazine ring, a benzyl group, an amide group, and a thioether group . These functional groups suggest that the compound could have potential biological activity, as many drugs and biologically active compounds contain similar structures .
Molecular Structure Analysis
The molecular formula of the compound is C21H19ClN6O, with an average mass of 406.868 Da and a monoisotopic mass of 406.130890 Da . The presence of multiple aromatic rings and a variety of functional groups suggests that the compound could have interesting electronic and steric properties.Scientific Research Applications
Anticancer Activity
Compounds with similar structures have shown promising results in the field of cancer research . For instance, certain bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes have been synthesized as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Antimicrobial Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the structure of your compound, has been associated with antimicrobial activity .
Analgesic and Anti-inflammatory Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have also been reported to exhibit analgesic and anti-inflammatory activities .
Antioxidant Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antioxidant activity .
Antiviral Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown antiviral properties .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activity .
Applications in Microbiology
Compounds with a similar triazole structure have been used in microbiology. For example, 3-Amino-1,2,4-triazole has been applied to yeast cell cultures to increase the level of HIS3 expression .
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have multiple targets, depending on the specific biological context.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to interact with various enzymes and receptors in the biological system . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound interacts with.
Pharmacokinetics
The solubility of a compound in water and organic solvents can influence its absorption and distribution
Result of Action
Given the potential for interaction with various enzymes and receptors , the compound could have a range of effects at the molecular and cellular level. These effects would depend on the specific targets of the compound and the context in which it is used.
properties
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2S/c24-18-4-2-1-3-16(18)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)15-5-7-17(25)8-6-15/h1-10H,11-14H2,(H,26,33)(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDJMPEDZWHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide |
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